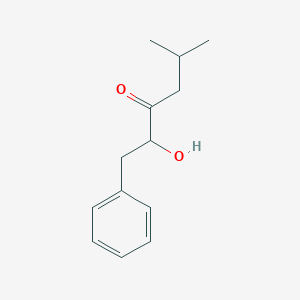
Sattabacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sattabacin is a natural product found in Thermosporothrix hazakensis and Bacillus with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Sattabacin and related compounds (hydroxythis compound, sattazolin, and methylsattazolin) were isolated from a strain of Bacillus sp. and displayed notable antiviral properties, especially against Herpes simplex viruses type 1 and 2. These compounds inhibited protein synthesis in herpesvirus-infected cells, indicating their potential use in antiviral therapies (Lampis et al., 1995).
Activity Against Varicella Zoster Virus
(+)-Sattabacin exhibited potent inhibitory effects on the growth of varicella-zoster virus (VZV), suggesting its effectiveness in treating VZV infections. This study provided insights into the synthesis of (+)-sattabacin and its impact on cytotoxicity and gene expression in human fibroblast cells (Mancha et al., 2013).
Synthesis and Structural Analysis
The first asymmetric total syntheses of (+)-sattabacin and (+)-4-hydroxythis compound were reported, offering a concise and protecting group-free method. This achievement allowed for the unambiguous assignment of the absolute configuration of these natural products and paved the way for creating structural analogs (Aronoff et al., 2010).
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-hydroxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-12(14)13(15)9-11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3 |
InChI-Schlüssel |
XPMYTBIJWHMOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(CC1=CC=CC=C1)O |
Synonyme |
2-hydroxy-5-methyl-1-phenyl-3-hexanone sattabacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




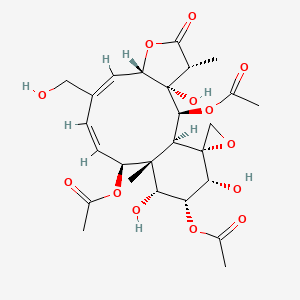



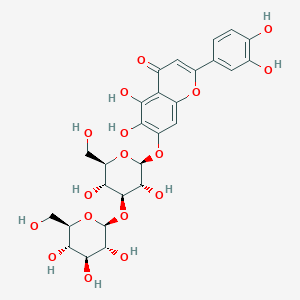
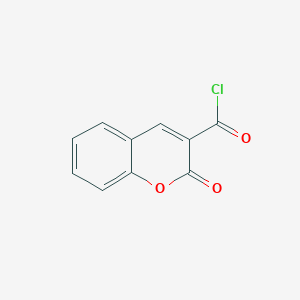





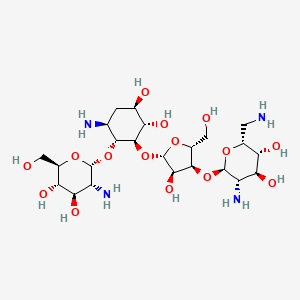
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)